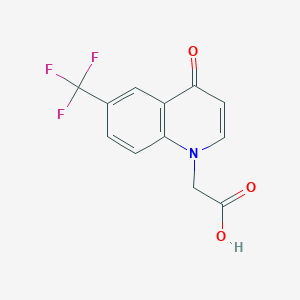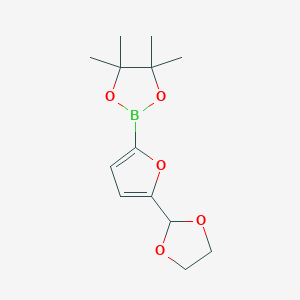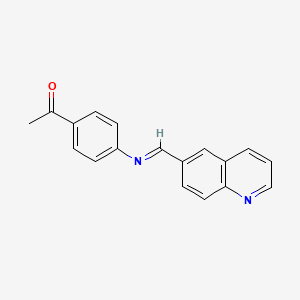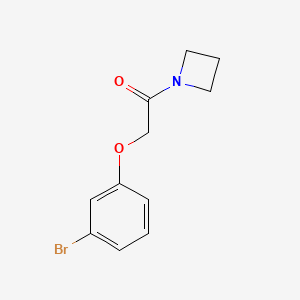
(Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by its unique structure, which includes a purine ring substituted with a benzyl group and an ethenamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzyl halide, followed by the introduction of the ethenamine group through a condensation reaction. The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide to deprotonate the purine ring, facilitating nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethenamine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the purine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine structure makes it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it valuable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine involves its interaction with molecular targets such as enzymes and receptors. The purine ring can mimic natural nucleotides, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The benzyl and ethenamine groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (9-Benzyl-9H-purin-6-yl)-benzylamine
- (9-Methyl-9H-purin-6-yl)-benzylamine
- (9-Cyclohexyl-9H-purin-6-yl)-benzylamine
Uniqueness
Compared to similar compounds, (Z)-2-(9-Benzyl-9H-purin-6-yl)-N-methylethenamine stands out due to its unique ethenamine group, which provides additional reactivity and potential for chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H15N5 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
(Z)-2-(9-benzylpurin-6-yl)-N-methylethenamine |
InChI |
InChI=1S/C15H15N5/c1-16-8-7-13-14-15(18-10-17-13)20(11-19-14)9-12-5-3-2-4-6-12/h2-8,10-11,16H,9H2,1H3/b8-7- |
Clave InChI |
SGGRINYBLTWOBG-FPLPWBNLSA-N |
SMILES isomérico |
CN/C=C\C1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
SMILES canónico |
CNC=CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




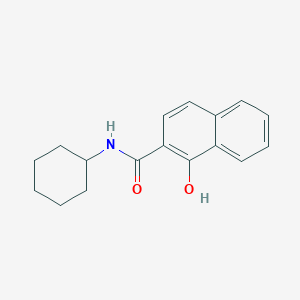

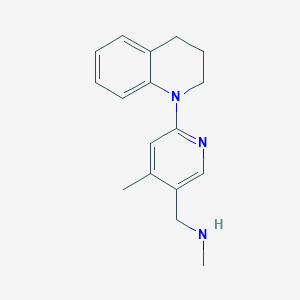
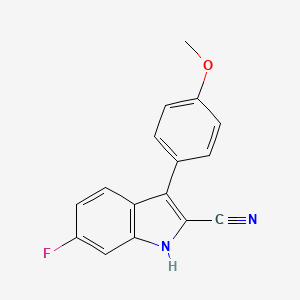
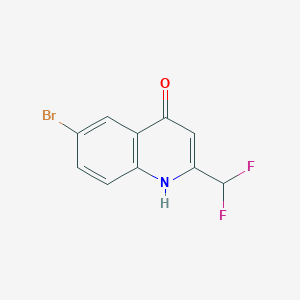
![[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)

